18:0/15-HpETE-PE

概要

説明

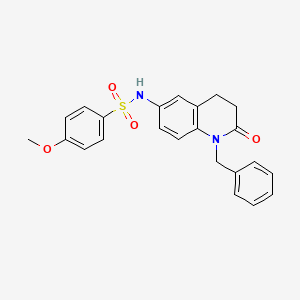

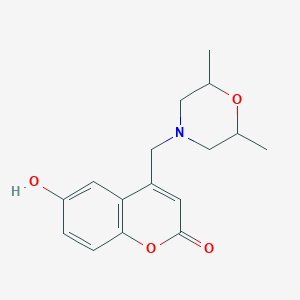

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、sn-1位にステアリン酸、sn-2位に15(S)-ヒドロペルオキシエイコサテトラエン酸を含むリン脂質です。この化合物は、酸化リン脂質ファミリーのメンバーであり、炎症や細胞シグナル伝達を含むさまざまな生物学的プロセスにおける役割で知られています。

科学的研究の応用

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE has several scientific research applications:

Chemistry: It is used as a model compound to study lipid oxidation and the role of oxidized phospholipids in chemical reactions.

Biology: The compound is studied for its role in cell signaling, inflammation, and apoptosis. It is known to modulate the activity of various enzymes and receptors involved in these processes.

Medicine: Research focuses on its potential therapeutic applications in inflammatory diseases, cardiovascular diseases, and cancer. The compound’s ability to modulate immune responses makes it a candidate for drug development.

作用機序

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、いくつかのメカニズムを通じてその効果を発揮します。

分子標的: この化合物は、リポキシゲナーゼやシクロオキシゲナーゼなど、さまざまな酵素と相互作用し、その活性を調節します。また、細胞膜上の特定の受容体にも結合し、細胞シグナル伝達経路に影響を与えます。

関与する経路: この化合物は、核因子-κB(NF-κB)経路やミトゲン活性化プロテインキナーゼ(MAPK)経路など、炎症性経路の調節に関与しています。

類似の化合物との比較

類似の化合物

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PC: 構造は似ていますが、ホスファチジルエタノールアミンではなくホスファチジルコリンが含まれています。

1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PE: 15番目の炭素位置にヒドロペルオキシド基ではなくヒドロキシル基が含まれています。

独自性

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、特定のヒドロペルオキシド基によって特徴付けられ、独自の化学反応性と生物学的活性を示します。 この化合物は、炎症反応や細胞シグナル伝達経路を調節する能力から、他の類似のリン脂質とは異なります .

生化学分析

Biochemical Properties

18:0/15-HpETE-PE interacts with a variety of enzymes, proteins, and other biomolecules. It is either metabolized to 14,15-leukotriene A4 or reduced to 15(S)-HETE by peroxidases . These interactions play a crucial role in its function in biochemical reactions .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It mediates a number of biological functions including the induction of c-fos and c-jun, and activation of AP-1 . It also inhibits prostacyclin synthesis in porcine aortic microsomes and bovine endothelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause the suicide inactivation of porcine 12-LO .

準備方法

合成経路と反応条件

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、酵素15-リポキシゲナーゼによる1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PEの酸化によって合成されます。 反応には、アラキドン酸部分への分子状酸素の組み込みが含まれ、15番目の炭素位置にヒドロペルオキシド基が形成されます .

工業的製造方法

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEの工業的製造には、通常、酵素酸化プロセスが含まれます。基質である1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PEは、制御された条件下で15-リポキシゲナーゼとインキュベートされ、製品の高収率と純度が確保されます。 反応は、反応物と生成物の溶解性を促進するために、エタノールなどの適切な溶媒系で行われます .

化学反応の分析

反応の種類

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、次のようなさまざまな化学反応を起こします。

酸化: 主要な反応には、15-リポキシゲナーゼによるアラキドン酸部分の酸化が含まれ、ヒドロペルオキシド基が形成されます。

還元: ヒドロペルオキシド基は、特定の条件下でヒドロキシル基に還元できます。

置換: ヒドロペルオキシド基は、他の求核剤との置換反応に参加できます。

一般的な試薬と条件

酸化: 15-リポキシゲナーゼと分子状酸素が主な試薬です。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: チオールやアミンなどのさまざまな求核剤が、ヒドロペルオキシド基と反応できます。

生成される主要な生成物

ヒドロキシル化リン脂質: ヒドロペルオキシド基の還元により、ヒドロキシル化誘導体が生成されます。

置換リン脂質: 置換反応は、使用される求核剤に応じて、さまざまな置換リン脂質を生成します.

科学研究への応用

1-ステアロイル-2-15(S)-HpETE-sn-グリセロ-3-PEは、いくつかの科学研究への応用があります。

化学: 脂質酸化と酸化リン脂質の化学反応における役割を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達、炎症、アポトーシスにおける役割について研究されています。これらのプロセスに関与するさまざまな酵素や受容体の活性を調節することが知られています。

医学: 炎症性疾患、心血管疾患、がんにおける潜在的な治療応用について研究が進められています。この化合物は、免疫応答を調節する能力から、創薬の候補となっています。

類似化合物との比較

Similar Compounds

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC: Similar in structure but contains phosphatidylcholine instead of phosphatidylethanolamine.

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Contains a hydroxyl group instead of a hydroperoxide group at the 15th carbon position.

Uniqueness

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is unique due to its specific hydroperoxide group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate inflammatory responses and cell signaling pathways sets it apart from other similar phospholipids .

特性

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISYDMFRZNALR-AQLFUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)

![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)

![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2384194.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2384196.png)

![N-(1-Cyanocyclohexyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2384198.png)

![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)